molecular formula C33H36N2O7S B1532709 Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH CAS No. 1926163-08-7

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B1532709
CAS No.: 1926163-08-7
M. Wt: 604.7 g/mol
InChI Key: HYOCLBUVPYODEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a peptide sequence containing valine (Val), cysteine (Cys), and a modified proline (Psi(Dmp,H)pro) residue. This compound is often used in the synthesis of peptides and proteins due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:

    Fmoc Protection: The amino acids are protected with the Fmoc group to prevent unwanted reactions.

    Coupling: The protected amino acids are sequentially coupled to a solid support resin.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine for Fmoc deprotection.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Deprotected peptides ready for further functionalization.

Scientific Research Applications

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH: is used in various fields:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable peptide bonds and its reactivity in forming disulfide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Cys-OH: Lacks the modified proline residue.

    Fmoc-Val-Pro-OH: Contains proline instead of the modified proline.

    Fmoc-Cys(Psi(Dmp,H)pro)-OH: Lacks the valine residue.

Uniqueness

  • The presence of the modified proline residue (Psi(Dmp,H)pro) provides unique structural and functional properties, making it valuable in specific research applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCLBUVPYODEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 5
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 6
Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.